molecular formula C22H30N2 B11969152 N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine CAS No. 33930-10-8

N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine

Cat. No.: B11969152
CAS No.: 33930-10-8
M. Wt: 322.5 g/mol
InChI Key: JMCJDEVXPBNXJW-UHFFFAOYSA-N
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Description

N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine is a complex organic compound with a unique structure that includes a cyclohexyl ring and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, the Suzuki–Miyaura coupling reaction uses boron reagents and palladium catalysts . Oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine involves its interaction with specific molecular targets. The dimethylamino groups may participate in hydrogen bonding and electrostatic interactions, while the cyclohexyl ring provides structural stability. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine is unique due to its combination of a cyclohexyl ring and dimethylamino groups. This structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

33930-10-8

Molecular Formula

C22H30N2

Molecular Weight

322.5 g/mol

IUPAC Name

4-[1-[4-(dimethylamino)phenyl]cyclohexyl]-N,N-dimethylaniline

InChI

InChI=1S/C22H30N2/c1-23(2)20-12-8-18(9-13-20)22(16-6-5-7-17-22)19-10-14-21(15-11-19)24(3)4/h8-15H,5-7,16-17H2,1-4H3

InChI Key

JMCJDEVXPBNXJW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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